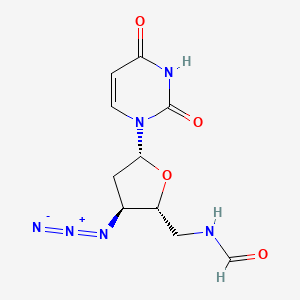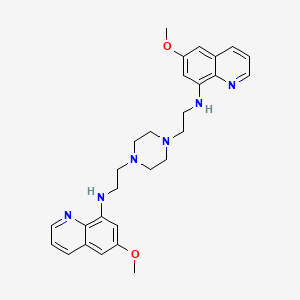
1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane is a unique organic compound characterized by the presence of an adamantyl group attached to a hydroxy-dimethyl-lambda(5)-azane moiety The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts significant stability to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Nucleophilic Substitution: The 1-bromoadamantane undergoes nucleophilic substitution with a dimethylamine derivative to form 1-adamantyl(dimethyl)amine.
Hydroxylation: The final step involves the hydroxylation of the dimethylamine derivative using an oxidizing agent like hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The adamantyl group can participate in substitution reactions, where the hydrogen atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules due to its stability and unique structure.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its rigid structure and stability.
Mechanism of Action
The mechanism of action of 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting their function or altering their activity. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Chemical Reactions: In chemical synthesis, the compound’s stability and reactivity are influenced by the adamantyl group’s steric effects, which can affect reaction rates and selectivity.
Comparison with Similar Compounds
1-Adamantylamine: Similar structure but lacks the hydroxyl and dimethyl groups.
1-Adamantanol: Contains a hydroxyl group but lacks the dimethyl-lambda(5)-azane moiety.
1-Adamantylmethylamine: Similar amine structure but with a different substitution pattern.
Uniqueness: 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane is unique due to the combination of the adamantyl group with a hydroxy-dimethyl-lambda(5)-azane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3717-41-7 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N,N-dimethyladamantan-1-amine oxide |
InChI |
InChI=1S/C12H21NO/c1-13(2,14)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 |
InChI Key |
IYWIVICINGQCIS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C12CC3CC(C1)CC(C3)C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)

